molecular formula C6H12O3 B3385747 2-Methoxy-3-methylbutanoic acid CAS No. 66018-25-5

2-Methoxy-3-methylbutanoic acid

Cat. No. B3385747
CAS RN: 66018-25-5
M. Wt: 132.16 g/mol
InChI Key: CRNWYNSIQHMCOB-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbutanoic acid is a chemical compound with the molecular weight of 132.16 . It is a solid substance at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylbutanoic acid is represented by the InChI code 1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 . The InChI key is CRNWYNSIQHMCOB-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-3-methylbutanoic acid is a solid substance at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • Enantioselective Synthesis : 2-Methoxy-3-methylbutanoic acid has been utilized in the enantioselective synthesis of important pharmaceutical compounds. For instance, it serves as a key intermediate in the preparation of the renin inhibitor Aliskiren. The process involves the stereochemistry of the catalytic transformation using chiral Rh(I) and Ru(II) complexes, highlighting the compound's significance in producing optically active pharmaceuticals (Andrushko et al., 2008).

Analytical Chemistry and Environmental Studies

  • Analysis of Environmental Toxins : The compound has been involved in studies for the synthesis of other complex molecules like Adda, a key component in cyanobacterial hepatotoxins. This indicates its role in analytical methods for identifying environmental hazards (Namikoshi et al., 1989).
  • Quantitative Determination in Beverages : It has been used in the quantitative determination of hydroxy acids in wine and other alcoholic beverages. This application is significant for understanding the sensory impacts of these compounds in food and drink products (Gracia-Moreno et al., 2015).

Organic Chemistry and Material Science

  • Study of Chiroptical Properties : The chiroptical properties of 2-methoxy-3-methylbutanoic acid have been investigated, shedding light on conformational equilibria and interactions with optically active shift reagents. This research is relevant to the field of stereochemistry and the development of new organic compounds (Korver & Gorkom, 1974).
  • Oxidation Kinetics and Mechanisms : Its involvement in oxidation reactions, particularly with chromium(VI) in perchloric acid, has been studied. Understanding these reaction mechanisms is crucial for the field of organic synthesis and chemical engineering (Signorella et al., 1992).

Safety and Hazards

2-Methoxy-3-methylbutanoic acid is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWYNSIQHMCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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